Cas no 718628-26-3 (Zinc;1,3,5-trimethylbenzene-6-ide;iodide)
Zinc;1,3,5-trimethylbenzene-6-ide;iodide Chemical and Physical Properties
Names and Identifiers
-
- AG-G-82269
- 2,4,6-TRIMETHYLPHENYLZINC IODIDE
- CTK5D5169
- zinc,1,3,5-trimethylbenzene-6-ide,iodide
- 1,3,5-trimethylbenzene-6-ide
- 2,3-DIMETHOXYTHIOBENZAMIDE
- iodide
- zinc
- AKOS016017991
- 718628-26-3
- 2,4,6-Trimethylphenylzinc iodide, 0.50 M in THF
- 2,4,6-Trimethylphenylzinc iodide, 0.5M in tetrahydrofuran
- MFCD07698711
- iodozinc(1+);1,3,5-trimethylbenzene-6-ide
- 2,4,6-Trimethylphenylzinc iodide 0.5 M in Tetrahydrofuran
- Zinc;1,3,5-trimethylbenzene-6-ide;iodide
-
- MDL: MFCD07698711
- Inchi: 1S/C9H11.HI.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1
- InChI Key: CPTXDDRKMABYLS-UHFFFAOYSA-M
- SMILES: I[Zn+].C1(C)C=C(C)C=C(C)[C-]=1
Computed Properties
- Exact Mass: 309.92000
- Monoisotopic Mass: 309.91969g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 3.29520
Zinc;1,3,5-trimethylbenzene-6-ide;iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 213984-50ml |
2,4,6-Trimethylphenylzinc iodide 0.5 M in Tetrahydrofuran |
718628-26-3 | 50ml |
£420.00 | 2022-03-01 | ||
| Fluorochem | 213984-100ml |
2,4,6-Trimethylphenylzinc iodide 0.5 M in Tetrahydrofuran |
718628-26-3 | 100ml |
£782.00 | 2022-03-01 | ||
| abcr | AB361381-50 ml |
2,4,6-Trimethylphenylzinc iodide, 0.5M in tetrahydrofuran; . |
718628-26-3 | 50 ml |
€684.30 | 2024-04-16 | ||
| abcr | AB361381-100 ml |
2,4,6-Trimethylphenylzinc iodide, 0.5M in tetrahydrofuran; . |
718628-26-3 | 100 ml |
€1205.70 | 2024-04-16 | ||
| abcr | AB361381-50ml |
2,4,6-Trimethylphenylzinc iodide, 0.5M in tetrahydrofuran; . |
718628-26-3 | 50ml |
€684.10 | 2025-04-16 | ||
| abcr | AB361381-100ml |
2,4,6-Trimethylphenylzinc iodide, 0.5M in tetrahydrofuran; . |
718628-26-3 | 100ml |
€1204.60 | 2025-04-16 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_213984-50ml |
2,4,6-Trimethylphenylzinc iodide 0.5 M in Tetrahydrofuran |
718628-26-3 | nan | 50ml |
¥9240.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_213984-100ml |
2,4,6-Trimethylphenylzinc iodide 0.5 M in Tetrahydrofuran |
718628-26-3 | nan | 100ml |
¥17204.00 | 2025-04-13 |
Zinc;1,3,5-trimethylbenzene-6-ide;iodide Suppliers
Zinc;1,3,5-trimethylbenzene-6-ide;iodide Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on Zinc;1,3,5-trimethylbenzene-6-ide;iodide
Introduction to Zinc; 1,3,5-trimethylbenzene-6-ide; iodide (CAS No: 718628-26-3) and Its Applications in Modern Chemical Biology
The compound Zinc; 1,3,5-trimethylbenzene-6-ide; iodide, identified by the CAS number 718628-26-3, represents a fascinating intersection of organometallic chemistry and pharmaceutical innovation. This unique molecular entity has garnered significant attention in recent years due to its versatile applications in synthetic chemistry and its potential role in the development of novel therapeutic agents. The compound's structure, featuring a zinc-centered complex with a trimethylbenzene derivative and an iodide counterion, presents a rich framework for exploring new chemical interactions and biological functionalities.
At the heart of this compound lies the 1,3,5-trimethylbenzene-6-ide moiety, a substituted benzene ring that serves as an excellent ligand for metal coordination. The presence of methyl groups at the 1, 3, and 5 positions enhances the electron-donating properties of the ring, making it particularly suitable for forming stable complexes with transition metals such as zinc. This characteristic is crucial in pharmaceutical applications, where metallo-drugs often rely on precise coordination geometry to exert their biological effects. The iodide component further contributes to the compound's reactivity, providing a handle for further functionalization through cross-coupling reactions and other synthetic transformations.
Recent advancements in chemical biology have highlighted the importance of metallo-drugs in targeting various diseases, including cancer and neurodegenerative disorders. The Zinc; 1,3,5-trimethylbenzene-6-ide; iodide complex has emerged as a promising candidate in this field due to its ability to selectively interact with biological targets. Studies have demonstrated that this compound can modulate enzyme activity and interfere with signaling pathways involved in disease progression. For instance, research has shown that metal complexes derived from similar structures exhibit potent anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
The synthesis of Zinc; 1,3,5-trimethylbenzene-6-ide; iodide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The initial step typically involves the preparation of the trimethylbenzene derivative through alkylation reactions. Subsequently, zinc insertion is achieved by treating the intermediate with a zinc source under inert conditions. Finally, iodination is performed to introduce the iodide counterion, which is essential for stabilizing the complex and facilitating further chemical modifications.
In terms of pharmaceutical applications, the Zinc; 1,3,5-trimethylbenzene-6-ide; iodide complex has shown promise in preclinical studies as a potential therapeutic agent. Its ability to cross the blood-brain barrier makes it an attractive candidate for treating neurological disorders. Additionally, its interaction with biological macromolecules suggests that it could be used to develop targeted therapies for cancer by selectively inhibiting growth factor receptors and other critical proteins involved in tumor progression.
The compound's unique properties also make it valuable in materials science and catalysis. For example, metal complexes based on trimethylbenzene derivatives have been explored as catalysts for organic transformations such as hydrogenation and oxidation reactions. These catalysts often exhibit high selectivity and efficiency due to their well-defined coordination environments.
From a research perspective, ongoing studies are focused on optimizing the synthesis of Zinc; 1,3,5-trimethylbenzene-6-ide; iodide to improve its scalability and cost-effectiveness. Additionally, researchers are investigating novel derivatives of this compound to enhance its biological activity and reduce potential side effects. By leveraging computational methods such as density functional theory (DFT) simulations, scientists can gain insights into the structure-property relationships of these metal complexes, enabling more rational design of future therapeutic agents.
The role of iodide in stabilizing the zinc complex cannot be overstated. Iodine atoms are known for their ability to participate in various chemical reactions while maintaining structural integrity. In this context, the iodide ion acts as a ligand that helps to anchor the zinc center within the complex. This stabilization is crucial for maintaining the compound's reactivity in biological systems while preventing unwanted degradation or side reactions.
Future directions in research may explore the use of Zinc; 1,3,5-trimethylbenzene-6-ide; iodide as a contrast agent for medical imaging techniques such as magnetic resonance imaging (MRI). Metallo-drugs have long been recognized for their potential in enhancing imaging modalities due to their ability to produce paramagnetic effects that alter magnetic fields locally within tissues.
In conclusion,Zinc; 1,3,5-trimethylbenzene,6,(diiodo)-zinc(II) is a multifaceted compound with significant potential across multiple disciplines of chemistry and biology. Its unique structure provides a rich platform for exploring new synthetic methodologies and therapeutic applications, particularlyin areas such as oncology,neurology,and materials science.* Further research is warranted to fully harness its capabilities*and*translate them into practical solutions*for*human health*and*well-being.*
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